molecular formula C4H6O3 B149911 Propylene carbonate CAS No. 108-32-7

Propylene carbonate

Cat. No.: B149911
CAS No.: 108-32-7
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Description

Propylene carbonate is an organic compound with the molecular formula C₄H₆O₃. It is a cyclic carbonate ester derived from propylene glycol. This colorless and odorless liquid is known for its high polarity and aprotic nature, making it a versatile solvent in various industrial applications .

Mechanism of Action

Target of Action

Propylene carbonate (PC) is an organic compound with the formula C4H6O3 . It is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is primarily used as a polar, aprotic solvent . It has a high molecular dipole moment, considerably higher than those of acetone and ethyl acetate .

Mode of Action

This compound is a cyclic carbonate that reacts with amines to form carbamates, undergoes hydroxy alkylation, and transesterification . It can be used as an isocyanate and unsaturated polyester resin cleanup solvent, viscosity reducer in coatings, CO2 extraction solvent, electrolyte in lithium batteries, polar additive for clay gellants, foundry binder catalyst, and textile dye carrier and cleaner .

Biochemical Pathways

This compound is mainly prepared by the carbonation of the epoxides . The process is particularly attractive since the production of these epoxides consumes carbon dioxide . Thus this reaction is a good example of a green process .

Pharmacokinetics

As a solvent, this compound has high boiling and flash points, a low order of toxicity, and a mild ether-like odor . It is particularly well suited for applications requiring a water-white product or high purity .

Result of Action

The addition of this compound improves the compatibility of certain compounds, resulting in stronger interfacial adhesion and reduced phase separation . The composite film shows good homogeneity .

Action Environment

This compound is stable under normal storage conditions . In the presence of an acid, base, metal oxide, or salt, this compound may decompose, liberating co2 . These materials will also decrease thermal stability . In an aqueous solution, the decomposition products would be propylene glycol and CO2 . Either situation could potentially lead to pressure buildup in closed containers, which may result in the container rupturing . It is therefore suggested that all such mixtures be tested for shelf life stability .

Biochemical Analysis

Preparation Methods

Comparison with Similar Compounds

Propylene carbonate is often compared with similar compounds like ethylene carbonate and dimethyl carbonate:

This compound stands out due to its high polarity, low toxicity, and versatility in various applications.

Properties

IUPAC Name

4-methyl-1,3-dioxolan-2-one
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InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
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InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
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Molecular Formula

C4H6O3
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Related CAS

110320-40-6
Record name Poly(propylene carbonate)
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DSSTOX Substance ID

DTXSID2026789
Record name Propylene carbonate
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Molecular Weight

102.09 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO]
Record name 1,3-Dioxolan-2-one, 4-methyl-
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Boiling Point

241.6 °C
Record name PROPYLENE CARBONATE
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Flash Point

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup)
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Solubility

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride
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Density

1.2047 g/cu cm at 20 °C
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Vapor Pressure

0.04 [mmHg], 0.045 mm Hg at 25 °C
Record name Propylene carbonate
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

108-32-7
Record name Propylene carbonate
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Record name Propylene carbonate [NF]
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Record name 1,3-Dioxolan-2-one, 4-methyl-
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Melting Point

-48.8 °C
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Synthesis routes and methods I

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods II

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Synthesis routes and methods III

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five
Name
acetate sesquihydrate
Quantity
3.6 g
Type
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Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Quantity
6 g
Type
solvent
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Quantity
20 g
Type
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Reaction Step Eight
Quantity
127 g
Type
reactant
Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propylene carbonate
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Propylene carbonate
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Propylene carbonate
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Propylene carbonate
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Propylene carbonate
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Propylene carbonate
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of propylene carbonate?

A1: this compound (PC) has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. Its structure consists of a five-membered ring containing a carbonate group, with a methyl group attached to one of the ring carbons.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy to characterize this compound. FT-IR helps identify functional groups, NMR provides structural information, and UV-Vis spectroscopy analyzes its light absorption properties. []

Q3: How does the choice of solvent impact the electropolymerization and properties of conducting polymers like PMDTO?

A4: Solvents significantly influence the electropolymerization and resulting polymer properties. For instance, electropolymerizing N-methyl-3,4-dihydrothieno[3,4-b][1,4]oxazine (MDTO) in this compound leads to smooth polymer films with a lower band gap and higher transparency compared to films prepared in acetonitrile or water. []

Q4: Can this compound be used in the production of environmentally friendly wood fiberboard composites?

A5: Yes, research indicates that incorporating this compound as an accelerator in wood fiberboard production can significantly improve mechanical properties like tensile and flexural strength, particularly at lower curing temperatures. [] This use is particularly interesting as it may offer a more sustainable alternative to traditional composites.

Q5: How is this compound utilized in the synthesis of non-isocyanate polyurethanes (NIPUs)?

A6: this compound serves as a key starting material for synthesizing NIPUs, offering a greener alternative to conventional polyurethane production methods that rely on toxic isocyanates. []

Q6: Can this compound be used to synthesize glycerol carbonate? If so, what type of catalysts are involved?

A7: Yes, this compound acts as a reactant in the transcarbonation reaction with glycerol to yield glycerol carbonate. This reaction can be catalyzed by metal-free heterogeneous catalysts like ion-exchanged Amberlite resin beads, offering a sustainable approach to glycerol carbonate production. []

Q7: What challenges arise when using certain metal-salen complexes as catalysts in the copolymerization of propylene oxide and CO2?

A8: While chromium-salen complexes can catalyze the copolymerization of propylene oxide and CO2 to yield polythis compound, challenges arise due to side reactions like backbiting, leading to the formation of cyclic this compound. [] On the other hand, aluminum-salen complexes predominantly produce cyclic this compound due to rapid carbonate anion dissociation. []

Q8: How does computational chemistry contribute to understanding the copolymerization mechanisms involving propylene oxide and CO2?

A9: Density functional theory (DFT) calculations provide valuable insights into the reaction mechanisms of CO2/epoxide copolymerization using metal-salen catalysts. [] These simulations help predict reaction pathways, identify rate-determining steps, and elucidate the influence of different metals and ligands on catalytic activity and selectivity.

Q9: How do structural modifications to this compound derivatives affect their properties and applications?

A10: Incorporating fluorine atoms into this compound, as seen in trifluorothis compound (TFPC), significantly alters its electrochemical properties. TFPC exhibits a wider electrochemical window compared to PC, making it suitable for high-voltage lithium-ion batteries. []

Q10: Is this compound considered a green solvent? What factors influence its environmental impact?

A11: The environmental impact of this compound is complex and depends on various factors throughout its life cycle. While it's considered a less toxic alternative to some traditional solvents, its production process and end-of-life management require careful consideration. []

Q11: What are the biodegradability characteristics of this compound and its polymers?

A12: Research suggests that while poly(ethylene carbonate) degrades in biological environments, poly(this compound) shows resistance to degradation. [] This difference highlights the importance of considering the biodegradability of polymers derived from this compound, especially for applications where environmental persistence is undesirable.

Q12: What strategies can be employed to mitigate the environmental impact of this compound production and use?

A12: Several strategies can be implemented to minimize the ecological footprint of this compound. These include:

  • Developing more efficient and sustainable synthesis routes. []
  • Exploring alternative solvents with comparable or superior performance and lower environmental impact. []
  • Optimizing recycling and waste management processes to recover and reuse this compound and its derivatives. []

Q13: What analytical techniques are commonly used to determine the purity and composition of this compound?

A14: Gas chromatography (GC) is frequently employed to quantify residual monomers like methanol and propylene oxide in poly(this compound), ensuring product quality and safety. []

Q14: How do researchers ensure the accuracy and reliability of analytical methods used to characterize this compound and its derivatives?

A15: Analytical method validation is crucial to guarantee the accuracy, precision, and specificity of measurements. This process involves establishing and verifying method performance characteristics, such as linearity, range, limit of detection, limit of quantitation, accuracy, precision, selectivity, and robustness. []

Q15: What are the emerging areas of research and development for this compound and its derivatives?

A16: * Developing high-performance biodegradable polymers from this compound for various applications. []* Exploring novel electrolytes based on this compound derivatives for next-generation batteries and energy storage devices. []* Designing controlled drug delivery systems using biodegradable polymers derived from this compound. []

Q16: How does research on this compound contribute to advancements in green chemistry and sustainability?

A16: Research on this compound plays a vital role in advancing green chemistry principles by:

  • Exploring alternative, less toxic synthetic routes for polyurethane production. []
  • Developing biodegradable polymers to address plastic pollution. []
  • Improving the performance and safety of lithium-ion batteries, contributing to a more sustainable energy future. []

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